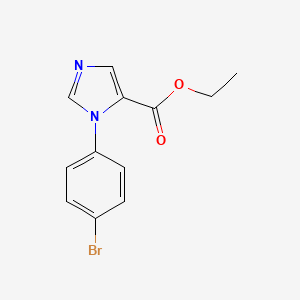

Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

描述

属性

IUPAC Name |

ethyl 3-(4-bromophenyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-14-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWLWKBRYHBXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with glyoxal and ammonium acetate to form the imidazole ring, followed by esterification with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.

化学反应分析

Types of Reactions

Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Depending on the nucleophile, various substituted imidazole derivatives can be formed.

Oxidation Products: Oxidized imidazole derivatives.

Reduction Products: Reduced imidazole derivatives.

Hydrolysis Products: 1-(4-bromophenyl)-1H-imidazole-5-carboxylic acid.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate serves as a scaffold for the development of pharmaceutical agents. It has shown potential in the design of compounds with antimicrobial , antifungal , and anticancer activities. The imidazole ring is known for its biological activity, making derivatives of this compound promising candidates for drug development.

Case Studies

- Antimicrobial Activity : In preliminary studies, various imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. For instance, it was evaluated against Bacillus subtilis and Candida albicans, showing potential for disrupting microbial cell membranes or inhibiting essential metabolic pathways .

- Anticancer Research : The compound has been investigated for its effects on cancer cell lines, where it exhibited a dose-dependent reduction in cell viability and induced apoptosis in treated cells .

Organic Synthesis

Intermediate in Synthesis

This compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution, oxidation, and hydrolysis, makes it a versatile building block in organic synthesis .

Reactions and Products

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles under suitable conditions.

- Oxidation and Reduction : The imidazole ring can participate in redox reactions.

- Ester Hydrolysis : The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Summary of Reaction Types

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Bromine substitution with nucleophiles | Sodium methoxide, potassium tert-butoxide |

| Oxidation | Redox reactions involving the imidazole ring | Potassium permanganate, hydrogen peroxide |

| Hydrolysis | Conversion of ester to carboxylic acid | Hydrochloric acid or sodium hydroxide |

Biological Studies

The compound is actively researched for its interactions with biological targets. Investigations into its pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion) reveal that its chemical structure influences its biological activity significantly. Factors such as size, polarity, and stability are critical in determining its efficacy as a therapeutic agent .

作用机制

The mechanism of action of Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing enzyme activity or receptor binding .

相似化合物的比较

Key Observations:

- Stereoselectivity : Unlike TFD-etomidate, which exhibits reversed stereoselectivity, the 4-bromophenyl derivative likely retains etomidate-like stereochemical preferences due to similar binding interactions with GABAA receptors .

- Receptor Specificity : TFD-etomidate uniquely inhibits excitatory receptors (nAChR, 5-HT3AR), whereas the 4-bromophenyl analog’s activity remains uncharacterized but hypothesized to align with etomidate’s GABAA modulation .

Brominated Imidazole Derivatives

Compounds with bromine substitutions at alternative positions or on different heterocycles highlight the importance of substitution patterns:

Key Observations:

- Ring System Impact : Benzimidazole derivatives (e.g., ) exhibit enhanced planarity and rigidity compared to imidazole, affecting receptor binding. Pyrazole analogs (e.g., ) lack the imidazole’s dual nitrogen arrangement, altering protonation states and solubility.

- Bromine Position : Bromine on the phenyl ring (as in the target compound) vs. the imidazole ring (e.g., ) modifies electronic distribution and steric interactions, influencing metabolic stability and target affinity.

Radiohalogenated Derivatives for Imaging

Fluorine-18 labeled analogs of etomidate, such as 2-[<sup>18</sup>F]fluoroethyl 1-(4-bromophenyl)ethyl-1H-imidazole-5-carboxylate , are used in positron emission tomography (PET) to study adrenal gland function . The bromine atom in these compounds provides a stable heavy halogen for structural tuning, while fluorine-18 enables radiotracing.

生物活性

Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of 4-bromobenzaldehyde with imidazole derivatives. The structural formula is characterized by an imidazole ring substituted with a bromophenyl group and an ethoxycarbonyl functional group, which may enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. The following table summarizes the antimicrobial activity of related imidazole compounds:

| Compound | Target Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 28 |

| This compound | B. subtilis | TBD |

| This compound | C. albicans | TBD |

The compound has shown promising results in preliminary assays, indicating that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Antiviral Activity

In studies focused on HIV-1 integrase inhibitors, compounds structurally related to this compound demonstrated significant inhibition rates against the IN-LEDGF/p75 interaction. For instance, a related compound exhibited an inhibition rate of up to 89%, suggesting that this compound could potentially act as an effective antiviral agent by interfering with viral replication processes .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in microbial metabolism or viral replication.

- Disruption of Protein Interactions : By interfering with protein-protein interactions, it can prevent the assembly or function of critical viral proteins.

- Membrane Disruption : Its lipophilic nature might allow it to integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies and Research Findings

Several studies have investigated the efficacy of imidazole derivatives, including this compound:

- Antimicrobial Studies : Jain et al. reported that similar compounds showed considerable antimicrobial activity against S. aureus and E. coli, indicating a potential for broad-spectrum efficacy .

- Antiviral Studies : A study focusing on HIV integrase inhibitors found that modifications to the imidazole ring significantly enhanced inhibitory activity against viral replication .

- Cytotoxicity Assays : In vitro assays revealed that compounds with similar structural motifs could induce apoptosis in cancer cell lines, suggesting a potential therapeutic application in oncology .

常见问题

Q. What are the common synthetic routes for preparing Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate?

The synthesis typically involves a multi-step condensation reaction starting with substituted imidazole precursors. For example:

- Step 1 : Condensation of 4-bromoaniline with ethyl glyoxalate or its derivatives to form the imidazole core.

- Step 2 : Alkylation or arylation at the 1-position of the imidazole ring using 4-bromophenyl halides under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Purification via column chromatography or recrystallization to isolate enantiomers (if applicable) .

Key Methodological Note : Chiral HPLC or enzymatic resolution may be required to separate enantiomers, as seen in analogous etomidate derivatives .

Q. How is the compound characterized structurally and chemically?

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.3–8.2 ppm for bromophenyl groups). Mass spectrometry (HRMS) verifies molecular weight.

- Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths, angles, and hydrogen-bonding networks. For example, monoclinic symmetry (space group P21/n) is observed in related bromophenyl-imidazole crystals .

- Functional Group Analysis : FTIR identifies carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced Research Questions

Q. How do enantiomers of this compound differ in pharmacological activity?

Enantiomeric specificity is critical for receptor binding. For example:

- Experimental Design : Synthesize R- and S-enantiomers via chiral catalysts or resolution techniques.

- Pharmacological Assays : Use electrophysiology (e.g., patch-clamp) to test effects on GABAₐ or nicotinic acetylcholine receptors. In etomidate analogs, R-enantiomers show higher GABAₐ receptor potentiation, while S-enantiomers exhibit attenuated or reversed activity .

- Mutagenesis Studies : Identify binding residues (e.g., β2/β3 subunits in GABAₐ receptors) to explain stereoselectivity .

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules ) reveals motifs like R₂²(8) rings formed via N–H···O bonds between imidazole NH and ester carbonyl groups.

- π-Stacking : Bromophenyl groups engage in offset face-to-face interactions (3.5–4.0 Å distances) .

- Methodology : Refinement via SHELXL and visualization with Mercury software.

Q. How does the 4-bromophenyl substituent influence structure-activity relationships (SAR)?

- Electrophilic Substitution : The bromine atom enhances lipophilicity and stabilizes aryl interactions in hydrophobic receptor pockets.

- Comparative Studies : Replace bromine with trifluoromethyl or methoxy groups (e.g., dimethoxy-etomidate ) to assess changes in receptor binding.

- In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like GABAₐ receptors, guided by experimental mutagenesis data .

Q. How can contradictions in pharmacological data (e.g., reversed stereoselectivity) be resolved?

- Case Study : TFD-etomidate analogs show reversed stereoselectivity compared to etomidate due to photoaffinity labeling altering binding site interactions .

- Resolution Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。